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Compound of Interest

Compound Name: 264W94

Cat. No.: B1244617 Get Quote

This guide provides a comprehensive comparative analysis of two selective inhibitors of the

ileal bile acid transporter (IBAT), 264W94 and GSK2330672 (linerixibat). Both compounds

target the apical sodium-dependent bile acid transporter (ASBT), a key protein in the

enterohepatic circulation of bile acids. By inhibiting this transporter, these molecules reduce the

reabsorption of bile acids, leading to a range of physiological effects that have been explored

for various therapeutic applications. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed comparison of their performance based on

available experimental data.

Mechanism of Action and Therapeutic Rationale
Both 264W94 and GSK2330672 are potent and selective inhibitors of the ileal bile acid

transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or

SLC10A2).[1] IBAT is primarily expressed in the terminal ileum and is responsible for the

reabsorption of approximately 95% of bile acids from the intestine back into the portal

circulation.

By inhibiting IBAT, both compounds disrupt the enterohepatic circulation of bile acids. This

leads to an increased concentration of bile acids in the colon and a higher fecal excretion of

bile acids. The depletion of the bile acid pool returning to the liver stimulates the synthesis of

new bile acids from cholesterol, primarily through the upregulation of cholesterol 7α-

hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. This increased consumption
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of cholesterol can lead to a reduction in circulating low-density lipoprotein (LDL) cholesterol

levels.

Furthermore, the increased concentration of bile acids in the distal gut is thought to stimulate

the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in

glucose homeostasis. This has led to the investigation of these compounds for the treatment of

type 2 diabetes.

GSK2330672 was developed as a follow-up compound to 264W94, with a focus on creating a

non-absorbable inhibitor with improved properties for clinical development.[1] While 264W94
was initially explored for its lipid-lowering and anti-diabetic effects, GSK2330672 (linerixibat)

has been extensively studied in clinical trials for the treatment of cholestatic pruritus in patients

with primary biliary cholangitis (PBC).[2][3] The rationale for this indication is that by reducing

the systemic bile acid load, the accumulation of pruritogenic bile acids in the skin is decreased,

thereby alleviating itch.

Data Presentation
The following tables summarize the available quantitative data for 264W94 and GSK2330672

to facilitate a direct comparison of their in vitro potency and in vivo effects.

Table 1: In Vitro Potency of 264W94 and GSK2330672

Parameter 264W94
GSK233067
2
(Linerixibat)

Species
Assay
System

Reference

IC50 0.24 µM - Rat

Brush border

membrane

vesicles

[4]

0.41 µM - Monkey

Brush border

membrane

vesicles

Ki 0.2 µM
0.042 µM (42

nM)
Human

CHO cells

expressing

human IBAT
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Table 2: Preclinical and Clinical Efficacy Data

Indication Compound
Model/Study
Population

Key Findings Reference

Hypercholesterol

emia
264W94

Diet-induced

hypercholesterol

emic rats

Dose-

dependently

reduced serum

LDL+VLDL

cholesterol by up

to 61% (0.03-1.0

mg/kg bid).

Type 2 Diabetes 264W94
Zucker Diabetic

Fatty (ZDF) rats

Prevented the

drop in insulin

levels and

significantly

decreased

HbA1c and

glucose.

Cholestatic

Pruritus

GSK2330672

(Linerixibat)

Phase 3

GLISTEN trial in

patients with

PBC and

moderate-to-

severe pruritus

Statistically

significant

reduction in

monthly itch

score from

baseline over 24

weeks versus

placebo.

Phase 2b

GLIMMER trial

Significant

improvement in

itch vs. placebo

in the 40 mg and

90 mg twice-

daily, and 180

mg daily groups

over 12 weeks.
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Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the

following diagrams have been generated using Graphviz.
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Mechanism of Action of IBAT Inhibitors.
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Preclinical Evaluation in a Diet-Induced Hypercholesterolemia Model.
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Workflow of a Clinical Trial for Cholestatic Pruritus in PBC.

Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of 264W94 and

GSK2330672.

In Vitro IBAT/ASBT Inhibition Assay
Objective: To determine the in vitro potency (IC50 and/or Ki) of test compounds to inhibit the

activity of the ileal bile acid transporter.

Materials:

Chinese Hamster Ovary (CHO) cells stably expressing human IBAT/ASBT.

[3H]-taurocholic acid (radiolabeled substrate).
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Test compounds (264W94 or GSK2330672) at various concentrations.

Cell culture medium and buffers.

Scintillation counter.

Protocol:

Cell Culture: Culture CHO-hIBAT cells to confluence in appropriate cell culture plates.

Compound Preparation: Prepare a serial dilution of the test compounds in a suitable buffer.

Assay Initiation: Wash the cell monolayers with a pre-warmed buffer. Add the test compound

solutions at different concentrations to the cells and pre-incubate for a specified time (e.g.,

10-15 minutes) at 37°C.

Substrate Addition: Initiate the uptake reaction by adding a solution containing a fixed

concentration of [3H]-taurocholic acid to each well.

Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for

substrate uptake.

Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to

remove extracellular radiolabeled substrate.

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using

a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific [3H]-taurocholic acid uptake (IC50 value). The Ki value can be calculated from the

IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its

Km for the transporter are known.

In Vivo Model of Diet-Induced Hypercholesterolemia in
Rats
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Objective: To evaluate the in vivo efficacy of IBAT inhibitors in reducing plasma cholesterol

levels in a diet-induced hypercholesterolemia model.

Materials:

Male Wistar or Sprague-Dawley rats.

High-cholesterol diet (e.g., standard chow supplemented with 1-2% cholesterol and 0.5%

cholic acid).

Test compound (e.g., 264W94) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

Blood collection supplies.

Analytical equipment for measuring plasma lipids.

Protocol:

Acclimatization: Acclimatize the rats to the housing conditions for at least one week.

Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for a period of 2-4

weeks to induce a stable hypercholesterolemic state.

Grouping and Treatment: Randomly assign the hypercholesterolemic rats to different

treatment groups (e.g., vehicle control, and different doses of the test compound).

Compound Administration: Administer the test compound or vehicle orally (e.g., by gavage)

once or twice daily for a specified duration (e.g., 2-4 weeks).

Monitoring: Monitor body weight, food intake, and general health of the animals throughout

the study.

Blood Collection: Collect blood samples at baseline and at the end of the treatment period

for lipid analysis.

Lipid Analysis: Measure plasma levels of total cholesterol, LDL cholesterol, VLDL cholesterol,

and triglycerides using standard enzymatic assays.
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Data Analysis: Compare the lipid profiles of the treatment groups with the vehicle control

group to determine the efficacy of the test compound.

Clinical Trial for Cholestatic Pruritus in Primary Biliary
Cholangitis (GLIMMER/GLISTEN Trial Design)
Objective: To evaluate the efficacy and safety of an IBAT inhibitor (linerixibat) for the treatment

of cholestatic pruritus in patients with PBC.

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Inclusion Criteria:

Adult patients with a confirmed diagnosis of PBC.

Moderate-to-severe pruritus, typically defined by a score of ≥4 on a 0-10 numerical rating

scale (NRS) for worst itch.

Stable dose of ursodeoxycholic acid (UDCA), if taking.

Exclusion Criteria:

Other liver diseases or conditions that could cause pruritus.

Recent use of other investigational drugs for pruritus.

Protocol:

Screening and Run-in: Patients undergo a screening period to confirm eligibility. This may

include a single-blind placebo run-in period to establish a stable baseline itch score.

Randomization: Eligible patients are randomized to receive either the investigational drug

(e.g., linerixibat at various doses) or a matching placebo.

Treatment Period: Patients self-administer the assigned treatment orally for a specified

duration (e.g., 12-24 weeks).
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Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the

weekly or monthly average of the daily worst itch score on the NRS. Secondary endpoints

may include the proportion of responders (patients with a clinically meaningful reduction in

itch), changes in sleep disturbance, and quality of life assessments.

Safety Monitoring: Patients are monitored for adverse events throughout the trial. Given the

mechanism of action, gastrointestinal side effects such as diarrhea and abdominal pain are

of particular interest.

Data Analysis: The change in itch scores between the active treatment and placebo groups

is analyzed for statistical significance. Safety and tolerability data are also summarized and

compared.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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